![molecular formula C12H12FN5OS B5784156 2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5784156.png)
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide, commonly known as DAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPA belongs to the class of pyrimidine-based drugs and has been shown to have promising effects in various medical conditions.
Scientific Research Applications
Cancer Treatment
Diaminopyrimidine derivatives, including the compound , have shown potential as inhibitors against cancer targets . They have been found to inhibit cyclin-dependent kinases (cdks), which are crucial for cell proliferation in cancer cells . This makes them a promising avenue for new chemotherapeutics.
Influenza Treatment
2,4-Diaminopyrimidine derivatives have demonstrated significant inhibitory activity against influenza viruses . This suggests that they could be used in the development of antiviral drugs.
Bacillus Anthracis Inhibition
A series of 2,4-diaminopyrimidine derivatives were evaluated against Bacillus anthracis, the bacterium that causes anthrax, and showed inhibition . This indicates potential for the development of new antibacterial treatments.
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase inhibitors are a class of drugs used in the treatment of cancer. Diaminopyrimidine is a fundamental structural motif in these drugs . This suggests that the compound could have applications in this area.
Anaplastic Lymphoma Kinase Suppression
2,4-Diaminopyrimidine derivatives have shown effective suppression of anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase involved in a variety of tumors, suggesting potential applications in cancer treatment.
Antiretroviral Activity
2,4-Diaminopyrimidine derivatives have shown antiretroviral activity . This suggests potential applications in the treatment of retroviral infections, such as HIV.
Antibacterial and Antimicrobial Properties
2,4-Diaminopyrimidine derivatives have demonstrated antibacterial and potential antimicrobial properties . This suggests potential applications in the development of new antibiotics and antimicrobial treatments.
Dengue Treatment
The title 4,6-diaminopyrimidine-based analogues have been synthesized as potential antiviral agents against dengue for targeting NS2B/NS3 protease . This indicates potential for the development of new treatments for dengue fever.
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells . The compound is a derivative of diaminopyrimidine, which has been shown to have significant inhibition potential against cancer targets .
Mode of Action
The compound interacts with its targets by inhibiting cyclin-dependent kinases (cdks) , thus arresting cell proliferation in cancer cells . It also shows effective suppression of anaplastic lymphoma kinase (ALK) , one of the receptor tyrosine kinases that is involved in a variety of tumors .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and growth. By inhibiting cdks and ALK, it disrupts the normal cell cycle and prevents the proliferation of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation in cancer cells, leading to a halt in tumor growth . It also exhibits potent inhibitory activity against influenza viruses .
properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5OS/c13-7-1-3-8(4-2-7)16-11(19)6-20-12-17-9(14)5-10(15)18-12/h1-5H,6H2,(H,16,19)(H4,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINIECJJDMSTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=N2)N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
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